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molecular formula C8H18F2Sn B1218997 Dibutyldifluorostannane CAS No. 563-25-7

Dibutyldifluorostannane

Cat. No. B1218997
M. Wt: 270.94 g/mol
InChI Key: UTLYKVGGKZYRRQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04965383

Procedure details

Advantageously, dibutyl tin chloride and an ammonium difluoride are reacted to form a dibutyl tin difluoride precipitate. Dibutyl tin dichloride (DBTCl) is solubilized in an alcohol, preferably methanol, in a first reaction vessel. In a second such vessel, ammonium difluoride (NH4F, HF) is dissolved in a solvent which is preferably water. The contents of one reaction vessel are poured into the other and, on contact of the two solutions, a dibutyl tin difluoride precipitate is formed. The mixture is stirred to enhance the contact between the two solutions and to maximize the yield of precipitate. The resulting precipitate is recovered, drained, washed with water, washed with a solvent such as acetone to eliminate any remaining water and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium difluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](Cl)(Cl)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[F-:12].[F-:13].[NH4+].[NH4+]>>[CH2:1]([Sn:5]([F:13])([F:12])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(Cl)Cl
Name
ammonium difluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[F-].[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](CCCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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